molecular formula C5H8N2O B1170758 W3A1 electron transfer flavoprotein CAS No. 159607-83-7

W3A1 electron transfer flavoprotein

Cat. No.: B1170758
CAS No.: 159607-83-7
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Description

The W3A1 Electron Transfer Flavoprotein (ETF) is a heterodimeric flavoprotein sourced from the methylotrophic bacterium Methylophilus methylotrophus (strain W3A1). This protein is a key component in microbial electron transfer chains, functioning as a specific electron acceptor for dehydrogenases such as trimethylamine dehydrogenase (TMADH) . It contains one flavin adenine dinucleotide (FAD) molecule and one molecule of AMP as non-redox active prosthetic groups . ETFs are categorized into groups; W3A1 ETF belongs to Group II, which are produced by prokaryotes under specific growth conditions and are involved in specialized metabolic pathways like nitrogen fixation . Structurally, it shares a similar overall fold with Group I ETFs (like human ETF), though its FAD-binding domain is rotated by approximately 40°, offering a unique model for studying conformational dynamics in electron transfer . Research on W3A1 ETF provides valuable insights into the mechanism of intermolecular electron transfer, the dynamics of protein-protein interactions, and the assembly of electron transfer complexes . Studies using techniques like small-angle X-ray scattering have shown that this ETF samples a range of conformations in solution, supporting an "induced fit" mechanism for complex assembly with its partner dehydrogenases . Its properties make it an excellent model system for probing the fundamental principles of biological electron transport. This product is designated "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

159607-83-7

Molecular Formula

C5H8N2O

Synonyms

W3A1 electron transfer flavoprotein

Origin of Product

United States

Scientific Research Applications

Energy Metabolism

W3A1 ETF serves as a critical component in mitochondrial energy metabolism. It acts as an electron carrier, receiving electrons from acyl-CoA dehydrogenases involved in β-oxidation and transferring them to ETF:QO (electron transfer flavoprotein-ubiquinone oxidoreductase), which then donates electrons to the respiratory chain . This function is vital for ATP production, making ETF an indispensable player in cellular respiration.

Biochemical Research

The study of W3A1 ETF has provided insights into various biochemical pathways. For instance, research has demonstrated that ETF interacts with multiple dehydrogenases, indicating its role as a hub for electron transfer within metabolic networks . The structural analysis of W3A1 ETF has revealed unique features, such as a rotated FAD binding domain compared to other ETFs, which may influence its electron transfer efficiency .

Clinical Implications

W3A1 ETF is implicated in several metabolic disorders. Genetic mutations affecting the ETFA or ETFB genes can lead to multiple acyl-CoA dehydrogenase deficiency (MADD), a condition characterized by impaired fatty acid oxidation and energy production . Understanding the role of W3A1 ETF in these disorders can aid in developing diagnostic tools and therapeutic strategies.

Case Study 1: MADD Diagnosis

Research has shown that measuring the activity of W3A1 ETF can be useful in diagnosing MADD. Patients with this deficiency exhibit significantly reduced ETF activity, which can be assessed through biochemical assays . This application underscores the importance of W3A1 ETF not only in basic research but also in clinical diagnostics.

Case Study 2: Electron Transfer Mechanism

Studies on the electron transfer mechanism involving W3A1 ETF have provided insights into its efficiency and regulation. For example, experiments have demonstrated that W3A1 ETF can effectively shuttle electrons from d-lactate dehydrogenase to the mitochondrial electron transport chain, showcasing its versatility and efficiency under different metabolic conditions .

Comparison with Similar Compounds

Comparison with Similar Electron Transfer Flavoproteins

Structural and Sequence Homology

ETFs across species share a conserved three-domain architecture (domains I, II, and III) but exhibit significant sequence divergence. denitrificans ETF (~25%), whereas human and P. denitrificans ETFs share ~50% identity . Key substitutions include:

  • Human ETF : Retains residues critical for electrostatic interactions with dehydrogenases, such as αT266 and βY16, which are absent in W3A1 ETF .

Table 1: Structural Comparison of ETFs

Property W3A1 ETF Human ETF P. denitrificans ETF
Subunits (α/β) 38 kDa / 42 kDa 35 kDa / 28 kDa 34 kDa / 28 kDa
Prosthetic Groups 1 FAD, 1 AMP 1 FAD, 1 AMP 1 FAD, 1 AMP
Sequence Identity (vs. Human) ~25% 100% ~50%
Key Unique Residues αSer266, βLeu16 αThr266, βTyr16 αThr266, βTyr16
Redox Behavior and Electron Transfer Mechanisms
  • W3A1 ETF: Forms a stable semiquinone (FAD•⁻) during electron transfer from TMADH. Full reduction to hydroquinone (FADH⁻) requires electrochemical mediation (e.g., methylviologen) and prolonged equilibration (~6–12 hours) . Dithionite or photochemical reduction only achieves semiquinone formation .
  • Mammalian ETFs: Fully reducible to hydroquinone via dithionite or photochemical methods. The semiquinone-to-hydroquinone transition is faster than in W3A1 ETF .
  • Electrostatic Interactions : W3A1 ETF lacks the negatively charged surface of human ETF, which optimizes interactions with dehydrogenases like medium-chain acyl-CoA dehydrogenase (MCAD). P. denitrificans ETF operates efficiently at higher ionic strengths, unlike human ETF .

Table 2: Redox Properties of ETFs

Property W3A1 ETF Human ETF P. denitrificans ETF
Semiquinone Stability High (kinetically trapped) Moderate Moderate
Hydroquinone Formation Requires electrochemical mediation Achieved via dithionite Achieved via dithionite
Reduction Rate (semiquinone → hydroquinone) Slow (hours) Fast (minutes) Fast (minutes)
Functional Specificity and Partner Enzymes
  • W3A1 ETF: Exclusively accepts electrons from TMADH.
  • Mammalian ETFs: Broad substrate specificity, accepting electrons from nine dehydrogenases, including fatty acyl-CoA and amino acid catabolic enzymes (e.g., isovaleryl-CoA dehydrogenase) .
  • Cross-Reactivity: W3A1 ETF cross-reacts immunologically and functionally with ETF from M. denitrificans ETFs .
Conformational Dynamics and Complex Assembly
  • W3A1 ETF : Undergoes an "induced fit" mechanism when binding TMADH, involving domain II rotation relative to domains I/III. This flexibility enables transient conformational states that facilitate electron transfer .
  • Human ETF : Exhibits rigid conformational sampling, optimized for interactions with MCAD. Electrostatic complementarity drives docking .
Regulation and Expression

W3A1 ETF and TMADH are co-expressed in M. methylotrophus during growth on trimethylamine but absent during methanol metabolism. This contrasts with mitochondrial ETFs, which are constitutively expressed .

Preparation Methods

Ammonium Sulfate Precipitation

Crude lysates are subjected to ammonium sulfate fractionation. Initial precipitation at 20% saturation removes contaminating proteins, while ETF is precipitated at 40–60% saturation. Centrifugation at 15,000 × g for 30 min yields a pellet resolubilized in 50 mM Tris-HCl (pH 8.0).

Ion-Exchange Chromatography

The resolubilized fraction is loaded onto a DEAE-Sepharose column equilibrated with 50 mM Tris-HCl (pH 8.0). ETF elutes at ~150 mM NaCl using a linear gradient (0–500 mM NaCl). This step achieves ~5-fold purification, as monitored by absorbance at 450 nm (FAD cofactor).

Hydrophobic Interaction Chromatography

Further purification employs Phenyl Sepharose chromatography. The protein is loaded in 20% ammonium sulfate, and elution is performed with a decreasing salt gradient (20–0% ammonium sulfate). This step removes residual nucleic acids and enhances purity to >90%.

Gel Filtration

Final polishing uses Superdex 200 HR 10/30 gel filtration chromatography. ETF elutes as a heterodimer (αβ, ~60 kDa), confirmed by multi-angle light scattering (MALS). The typical yield is 10–15 mg per liter of culture.

Site-Directed Mutagenesis and Variant Preparation

Critical residues in W3A1 ETF, such as αSer254 and αArg237, are modified to probe flavin interactions. The αS254C and αR237A mutants are generated using QuikChange mutagenesis. Mutant plasmids are transformed into E. coli BL21(DE3), expressed, and purified as above. Key findings include:

αSer254 Mutants

The αS254C mutation disrupts hydrogen bonding at the flavin N(5) position, altering redox potentials. Raman spectroscopy reveals shifts in N(5)-relevant bands (e.g., 1,575 cm⁻¹ → 1,560 cm⁻¹), confirming weakened interactions.

αArg237 Mutants

Substituting αArg237 with Ala destabilizes the anionic semiquinone by ~200 mV (E'(1) = +153 mV → -43 mV). This mutation also accelerates dihydroquinone formation, indicating reduced kinetic barriers.

Redox-State Stabilization and Complex Formation

Anionic Semiquinone Stabilization

Wild-type ETF stabilizes the FAD semiquinone (SQ) at E'(1) = +153 mV. Anaerobic reduction with sodium dithionite under argon (pH 8.0) yields 50–60% SQ, monitored at 375 nm (ε = 17 mM⁻¹ cm⁻¹).

Full Reduction in Complex with TMADH

ETF forms a complex with trimethylamine dehydrogenase (TMADH) to achieve full reduction. Titration with dithionite in the presence of TMADH consumes five electrons, confirming hydroquinone formation. Spectral shifts (Δλₘₐₓ = 5 nm) indicate flavin environmental changes upon complexation.

Structural Characterization Techniques

Small-Angle X-Ray Scattering (SAXS)

SAXS of oxidized and semiquinone ETF reveals a flexible domain II, rotating about hinge regions (residues 100–110 and 200–210). The radius of gyration (R₉) remains unchanged (2.8 nm), suggesting minimal global conformational shifts.

Nonresonance Raman Spectroscopy

Cofactor Analysis and Reconstitution

FAD Content and Modifications

UV-Vis spectroscopy (A₄₅₀/A₂₈₀ = 4.5) confirms FAD occupancy. Denaturation-renaturation experiments (6 M guanidine HCl, 10 mM DTT) restore 80% FAD binding, critical for functional studies. Mutants like βF19Y-αN269A show 42% cofactor modification, including 8-formyl-FAD adducts.

Table 1. Cofactor Modification in ETF Variants

VariantTotal Modification (%)8f-FAD (%)Unknown Modifications (%)
Wild-Type12012
βF19Y13013
αN269A26260
βF19Y-αN269A423111

Challenges and Optimization

Kinetic Barriers in Reduction

Wild-type ETF exhibits a kinetic block on dihydroquinone formation, overcome only in the TMADH complex. Mutants like αR237A alleviate this block, enabling full reduction without complexation.

Conformational Flexibility

SAXS and enzymatic assays confirm that domain II mobility (~30° rotation) is essential for electron transfer. Rigidifying this domain (e.g., via cross-linking) reduces electron transfer rates by 50% .

Q & A

What structural features distinguish W3A1 ETF from mitochondrial and other bacterial ETFs, and how do these differences impact its electron transfer specificity?

Level: Basic
Answer: W3A1 ETF shares a conserved three-domain fold (α- and β-subunits) with human and Paracoccus denitrificans ETFs but exhibits unique loop regions and residue substitutions. For example, αSer254 and αArg237 in W3A1 ETF replace residues like αT266 and βY16 in human ETF, altering flavin-binding interactions and redox properties . Unlike mitochondrial ETFs, W3A1 ETF cannot accept electrons from fatty acid dehydrogenases but specifically interacts with trimethylamine dehydrogenase (TMADH), likely due to divergent surface charge distributions and subunit flexibility . Structural alignment and mutagenesis studies are critical to dissect these specificity determinants .

How do the redox potentials of W3A1 ETF compare to other ETFs, and what molecular mechanisms underlie its exceptional stabilization of the flavin anionic semiquinone?

Level: Advanced
Answer: W3A1 ETF exhibits the most positive redox potential (+153 mV) for the oxidized/semiquinone couple among characterized ETFs, attributed to unique interactions like αArg237's guanidinium group stabilizing the anionic semiquinone via electrostatic and hydrogen-bonding interactions . In contrast, the semiquinone/dihydroquinone couple has a highly negative potential (<−250 mV), indicating a kinetic block to full reduction. Mutagenesis (e.g., αR237A) destabilizes the semiquinone by ~200 mV, confirming the role of this residue in redox tuning . Comparative studies with P. denitrificans ETF (optimized at high ionic strength) further highlight how electrostatic surface differences dictate redox behavior .

What experimental approaches are used to study conformational dynamics in W3A1 ETF during electron transfer with TMADH?

Level: Advanced
Answer: Small-angle X-ray scattering (SAXS) and double electron-electron resonance (DEER) spectroscopy reveal that W3A1 ETF adopts multiple conformations in solution, driven by flexible hinge regions between domains. These dynamics facilitate an "induced fit" mechanism during complex assembly with TMADH, as shown by altered electron transfer rates in rigid mutants . Spectroscopic techniques (e.g., Raman spectroscopy) also track flavin microenvironment changes during redox transitions, such as shifts in C(4)=O hydrogen bonding upon αSer254 mutation .

Why does W3A1 ETF fail to interact with dehydrogenases that are substrates for mitochondrial ETFs, despite structural similarities?

Level: Basic
Answer: W3A1 ETF has a distinct electrostatic surface profile and larger molecular weight compared to mitochondrial ETFs. For instance, P. denitrificans ETF shares high sequence identity with human ETF but functions optimally at high ionic strength, whereas human ETF prefers low ionic conditions. These differences, mapped via chimeric protein studies, suggest that surface charge complementarity with partner dehydrogenases is critical for specificity . W3A1 ETF’s evolutionary adaptation to TMADH likely excludes cross-reactivity with mitochondrial β-oxidation enzymes .

How do mutations in W3A1 ETF affect its electron transfer efficiency with TMADH, and what does this reveal about the complex assembly mechanism?

Level: Advanced
Answer: Mutations like αR237A impair electron transfer by disrupting both semiquinone stabilization and TMADH-ETF complex assembly. Kinetic studies show reduced electron transfer rates in αR237A, indicating that redox tuning and conformational flexibility are interdependent . Hydrogen-bonding networks (e.g., αSer254-FAD N5) also influence flavin electronic structure, as shown by Raman spectroscopy and redox titrations . These findings underscore the need for combined structural, spectroscopic, and kinetic methodologies to dissect ETF function.

What role does W3A1 ETF play in methylotrophic metabolism, and how is its expression regulated?

Level: Basic
Answer: In Methylophilus methylotrophus, W3A1 ETF is co-expressed with TMADH during growth on trimethylamine, serving as an electron shuttle between TMADH and the respiratory chain. Its expression is absent during growth on methanol, highlighting substrate-specific regulation . ETF enables energy conservation by channeling electrons from methylotrophic substrates to ubiquinone, a process critical for syntrophic interactions in anaerobic environments .

How do ionic strength and electrostatic surface potential modulate electron transfer between ETFs and partner dehydrogenases?

Level: Advanced
Answer: Human ETF functions optimally at low ionic strength (~10 mequiv), while P. denitrificans ETF prefers high ionic conditions (>75 mequiv), reflecting differences in surface charge complementarity with dehydrogenases like medium-chain acyl-CoA dehydrogenase (MCAD) . Computational electrostatic potential mapping shows that W3A1 ETF’s negative surface charge may enhance TMADH binding via counterion interactions. Ionic strength experiments and chimeric protein studies are essential to validate these models .

What are the implications of W3A1 ETF’s redox properties for understanding flavin-dependent electron bifurcation?

Level: Advanced
Answer: W3A1 ETF’s highly stabilized semiquinone and large redox potential gap (+153 mV to <−250 mV) provide insights into flavin-based electron bifurcation, a mechanism critical in anaerobic metabolism. The kinetic block to dihydroquinone formation ensures unidirectional electron flow to downstream acceptors, a feature conserved in bifurcating ETFs . Comparative studies with bifurcating FixAB ETFs (in nitrogen fixation) reveal shared principles in flavin electronic control .

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